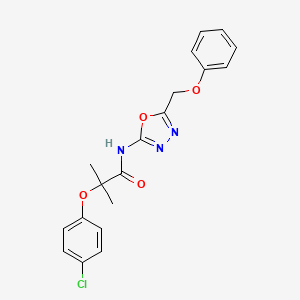

![molecular formula C28H23N3O3S3 B2465805 Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864938-94-3](/img/structure/B2465805.png)

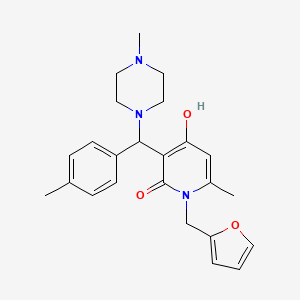

Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

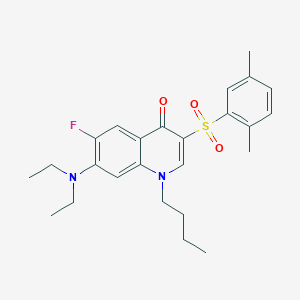

“Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a benzothiazole ring and a thiophene ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring and a thiophene ring. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The benzothiazole and thiophene rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzothiazole and thiophene rings are planar and aromatic . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique

Compound Synthesis and Applications

This compound and its derivatives are primarily explored in scientific research for their potential as therapeutic agents due to their unique structural properties. The synthesis of similar compounds involves intricate reactions and is targeted for specific biological activities or chemical properties.

Synthesis of Analogues and Derivatives:

- The synthesis of structurally related compounds, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, is part of research programs focusing on molecules with potential anti-inflammatory activities (Moloney, 2001).

- Novel synthesis methods are developed for derivatives like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones through reactions involving methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles (Yagodkina-Yakovenko et al., 2018).

Biological Activities and Chemical Properties:

- Various derivatives are synthesized to explore their biological activities, like antimicrobial, anticancer, and anti-inflammatory effects. For example, synthesis routes leading to compounds with potential antimicrobial and docking studies are explored for their biological significance (Talupur et al., 2021).

- Compounds like N-benzyltetrahydropyrido-anellated thiophene derivatives have been investigated for their anticholinesterase activities, indicating potential pharmacological applications (Pietsch et al., 2007).

Structural Characterization and Chemical Reactions:

- The structural features of these compounds are characterized in detail to understand their chemical behaviors. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate was analyzed, revealing insights into its molecular conformation and stability (Vasu et al., 2004).

- Novel tandem transformations of amino and carbonyl/nitrile groups in related thiophene compounds have been studied for their utility in synthesizing thienopyrimidines, showcasing the chemical versatility of these molecules (Pokhodylo et al., 2010).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole derivatives have shown potent inhibition against M. tuberculosis . .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibitory effects . The compound likely interacts with its target in a way that disrupts the normal functioning of the tuberculosis bacterium, leading to its inhibition .

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound likely affects pathways crucial to the survival and proliferation of the tuberculosis bacterium .

Result of Action

The result of the compound’s action is the inhibition of the tuberculosis bacterium, as evidenced by the comparison of the inhibitory concentrations of newly synthesized molecules with standard reference drugs . The compound’s action leads to a better inhibition potency against M. tuberculosis .

Propriétés

IUPAC Name |

methyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O3S3/c1-34-28(33)24-18-13-14-31(15-17-7-3-2-4-8-17)16-23(18)37-27(24)30-25(32)21-11-12-22(35-21)26-29-19-9-5-6-10-20(19)36-26/h2-12H,13-16H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBAOIVFFYNDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)

![4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2465727.png)

![3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2465728.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2465730.png)

![3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465734.png)